2,3-Dichlorobenzonitrile
Overview
Description
2,3-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .
Mode of Action
This compound acts by interfering with cellulose synthesis . Specifically, it disrupts the formation of cellulose, causing the cell walls to rely on minimal amounts of cellulose and instead use Ca2±bridge pectates . This disruption in the normal synthesis process affects the structural integrity of the plant cells.
Biochemical Pathways
The affected biochemical pathway is the cellulose synthesis pathway . The disruption in cellulose synthesis leads to changes in the downstream effects related to cell wall formation and integrity.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of this compound’s action is the disruption of normal plant growth. By interfering with cellulose synthesis, it weakens the structural integrity of plant cells, leading to the death of young seedlings of both monocot and dicot species .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and its volatility can affect its distribution in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of 2,3-dichlorobenzene with sodium cyanide in the presence of a catalyst. This reaction typically occurs under reflux conditions with an appropriate solvent .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2,3-dichlorotoluene. This process involves the catalytic oxidation of 2,3-dichlorotoluene in the presence of ammonia and oxygen, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atoms with nucleophiles such as amines or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium amide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Nucleophilic Aromatic Substitution: The major products are substituted benzonitriles.
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Scientific Research Applications
2,3-Dichlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,5-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
Comparison: 2,3-Dichlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and applications. For example, 2,4-Dichlorobenzonitrile and 2,6-Dichlorobenzonitrile have different substitution patterns, leading to variations in their chemical properties and uses. This compound is particularly valued for its role as an intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2,3-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYZVVLNPXKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335881 | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-97-6, 61593-48-4 | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorbenzonitril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,3-Dichlorobenzonitrile in chemical synthesis?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2,3-dichlorobenzoic acid [, , ]. This particular acid is a key precursor for producing Lamotrigine, a medication utilized in the treatment of epilepsy [, ].
Q2: Can you describe the synthetic route for producing this compound from 2,3-dichloroaniline?
A2: this compound is synthesized from 2,3-dichloroaniline through a two-step reaction sequence. First, 2,3-dichloroaniline undergoes diazotization. Subsequently, a Sandmeyer reaction is employed, incorporating a cyano group (-CN) into the molecule, resulting in the formation of this compound [, , ]. This procedure has demonstrated yields exceeding 60% [].
Q3: Are there alternative synthetic routes for this compound described in the provided literature?
A3: Yes, one of the papers outlines an alternative method involving the reduction of 2,3-dichloronitrobenzene to 2,3-dichloroaniline using a metallic catalyst under specific conditions []. This 2,3-dichloroaniline is then subjected to diazotization followed by a reaction involving nitrogen elimination and cyanide addition in the presence of a metallic cyanide, ultimately yielding this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.